
Acetic acid--octan-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–octan-1-ol (1/1) is an ester formed from the reaction between acetic acid and octan-1-ol. Esters are organic compounds known for their pleasant, often fruity odors, and are commonly used in perfumes and flavorings. This particular ester is known for its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid–octan-1-ol (1/1) can be synthesized through a process known as esterification. This involves the reaction of acetic acid with octan-1-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+CH3(CH2)7OH→CH3COO(CH2)7CH3+H2O
This reaction is typically carried out by heating the reactants in a warm water bath (60-65°C) for about 10 minutes .
Industrial Production Methods
Industrially, octan-1-ol is produced by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The esterification process is then applied to produce acetic acid–octan-1-ol (1/1).
化学反应分析
Types of Reactions
Acetic acid–octan-1-ol (1/1) primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and octan-1-ol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products
Hydrolysis: Acetic acid and octan-1-ol.
Transesterification: A different ester and the original alcohol.
科学研究应用
Acetic acid–octan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of perfumes and flavorings due to its pleasant odor
作用机制
The mechanism of action of acetic acid–octan-1-ol (1/1) involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the ester can facilitate the transport of drugs across cell membranes .
相似化合物的比较
Similar Compounds
Octyl acetate: Formed from the reaction of octan-1-ol with acetic acid, similar to acetic acid–octan-1-ol (1/1).
Butyl acetate: Formed from the reaction of butanol with acetic acid.
Ethyl acetate: Formed from the reaction of ethanol with acetic acid.
Uniqueness
Acetic acid–octan-1-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain esters. Its specific structure allows for unique interactions with lipid membranes, making it particularly useful in biological and medical applications .
属性
CAS 编号 |
59461-57-3 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
acetic acid;octan-1-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |
InChI 键 |
DNKHEORCFQHULZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


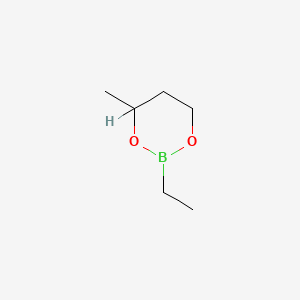
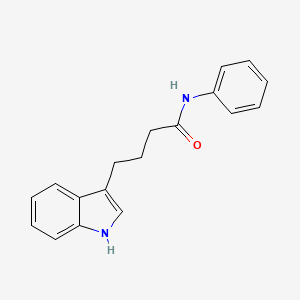


![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
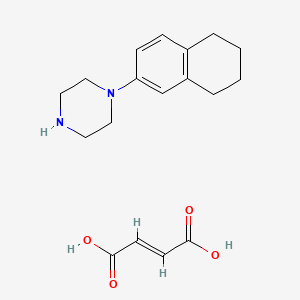
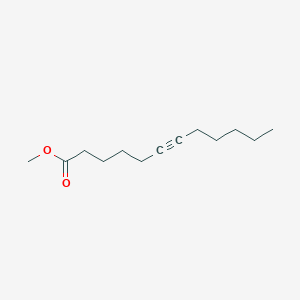
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
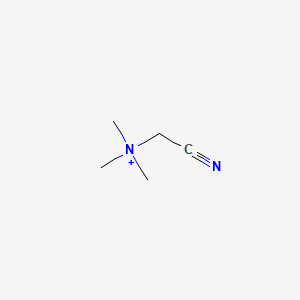
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
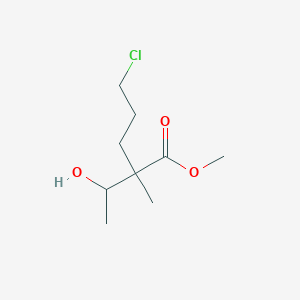
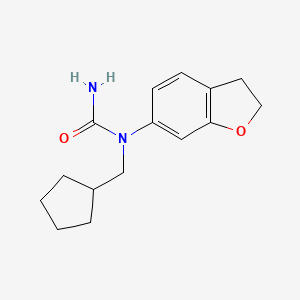
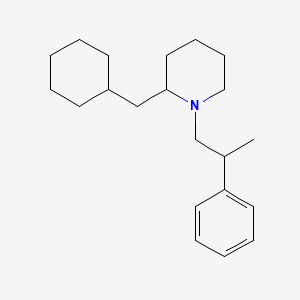
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
